molecular formula C21H22N2O3 B11632016 Ethyl 6-ethoxy-4-[(2-methylphenyl)amino]quinoline-3-carboxylate

Ethyl 6-ethoxy-4-[(2-methylphenyl)amino]quinoline-3-carboxylate

Cat. No.: B11632016
M. Wt: 350.4 g/mol
InChI Key: IJBZQGPTKOIVKQ-UHFFFAOYSA-N
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Description

Ethyl 6-ethoxy-4-[(2-methylphenyl)amino]quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-ethoxy-4-[(2-methylphenyl)amino]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl aniline with ethyl 6-ethoxy-3-quinolinecarboxylate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethoxy-4-[(2-methylphenyl)amino]quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 6-ethoxy-4-[(2-methylphenyl)amino]quinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-ethoxy-4-[(2-methylphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-ethoxy-4-[(2-chlorophenyl)amino]quinoline-3-carboxylate
  • Ethyl 6-ethoxy-4-[(2-fluorophenyl)amino]quinoline-3-carboxylate
  • Ethyl 6-ethoxy-4-[(2-bromophenyl)amino]quinoline-3-carboxylate

Uniqueness

Ethyl 6-ethoxy-4-[(2-methylphenyl)amino]quinoline-3-carboxylate is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl 6-ethoxy-4-(2-methylanilino)quinoline-3-carboxylate

InChI

InChI=1S/C21H22N2O3/c1-4-25-15-10-11-19-16(12-15)20(17(13-22-19)21(24)26-5-2)23-18-9-7-6-8-14(18)3/h6-13H,4-5H2,1-3H3,(H,22,23)

InChI Key

IJBZQGPTKOIVKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=CC=C3C

Origin of Product

United States

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